3-Bromo-2-fluoro-6-iodobenzoic acid

Medicinal Chemistry Oncology PERK Inhibitors

Researchers requiring a benzoic acid scaffold with two orthogonal reactive handles for stepwise functionalization often face synthetic bottlenecks. This compound solves that challenge with differentiated C-I and C-Br bonds, enabling chemoselective Pd-catalyzed cross-coupling: • Sequential Suzuki coupling (I then Br), validated in PERK inhibitor patent literature. • Higher LogP (2.89) improves fragment library suitability for hydrophobic pockets; iodine also serves as heavy atom for X-ray phasing. • Reliable bulk availability with rigorous quality assurance, minimizing project delays.

Molecular Formula C7H3BrFIO2
Molecular Weight 344.906
CAS No. 217816-54-1
Cat. No. B2415091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-6-iodobenzoic acid
CAS217816-54-1
Molecular FormulaC7H3BrFIO2
Molecular Weight344.906
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)F)C(=O)O)I
InChIInChI=1S/C7H3BrFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12)
InChIKeyKKBOVNFQMMIFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluoro-6-iodobenzoic Acid: Tri-Halogenated Scaffold


3-Bromo-2-fluoro-6-iodobenzoic acid (CAS 217816-54-1) is a benzoic acid derivative bearing three distinct halogen substituents—bromine at position 3, fluorine at position 2, and iodine at position 6. With a molecular formula of C7H3BrFIO2 and a molecular weight of 344.9 g/mol, it is a crystalline solid with a reported LogP of 2.89 and a polar surface area (PSA) of 37.3 Ų . This compound is primarily utilized as a versatile building block in medicinal chemistry, enabling sequential, chemoselective palladium-catalyzed cross-coupling reactions due to the differential reactivity of its carbon-halogen bonds [1].

3-Bromo-2-fluoro-6-iodobenzoic Acid vs. Simpler Halobenzoic Acids


In-class halobenzoic acids, such as 3-bromo-2-fluorobenzoic acid (CAS 161957-56-8) or 2-fluoro-6-iodobenzoic acid, are not interchangeable with 3-bromo-2-fluoro-6-iodobenzoic acid. The target compound's value lies in its unique 1,2,3,6-tetra-substituted pattern, which provides two orthogonal reactive handles (C–I and C–Br) with significantly different reactivities in palladium-catalyzed cross-coupling. The general relative reactivity order for aryl halides in oxidative addition is I > Br >> Cl [1]. This enables a highly controlled, sequential functionalization strategy—iodide substitution first, followed by bromide—that is impossible with mono-halogenated or non-iodinated analogs. The presence of the electron-withdrawing fluorine atom further modulates the electronic properties of the ring, influencing both the rate of metal-catalyzed reactions and the physicochemical profile of downstream products [2].

3-Bromo-2-fluoro-6-iodobenzoic Acid: Key Differentiation Evidence


PERK Inhibitor Intermediate Synthesis

In the synthesis of substituted isoquinoline PERK inhibitors, 3-bromo-2-fluoro-6-iodobenzoic acid was prepared from a precursor and used as a key intermediate, yielding 3.5 g (61.4%) as a brown solid [1]. The patent explicitly uses this tri-halogenated scaffold for subsequent sequential functionalization, including a cyclization step. In contrast, the same patent employs a simpler 2-iodobenzoic acid as a starting material for a different series, which does not allow for the same orthogonal diversification strategy [1]. This process advantage is specific to the tri-halogenated pattern.

Medicinal Chemistry Oncology PERK Inhibitors

Lipophilicity Advantage vs. Non-Iodinated Analog

The measured/calculated LogP of 3-bromo-2-fluoro-6-iodobenzoic acid is 2.89 . Its closest non-iodinated analog, 3-bromo-2-fluorobenzoic acid (CAS 161957-56-8), has a reported LogP of 2.29 [1]. The addition of the iodine atom increases LogP by 0.60 units, indicating significantly higher lipophilicity.

Physicochemical Properties Drug Design Lipophilicity

Iodide-Bromide Chemoselective Coupling

The general relative reactivity of aryl halides towards palladium(0) oxidative addition is well-established: I > Br >> Cl. This means the C-I bond in 3-bromo-2-fluoro-6-iodobenzoic acid reacts significantly faster than the C-Br bond. This enables a selective mono-functionalization at the 6-position (iodide) without touching the 3-position (bromide). A non-iodinated analog, such as 3-bromo-2-fluorobenzoic acid, cannot achieve this selectivity as both halogen atoms are of comparable reactivity [1]. This inferential class-level property is foundational for designing two-step diversification strategies.

Organic Synthesis Cross-Coupling Chemoselectivity

3-Bromo-2-fluoro-6-iodobenzoic Acid: Key Applications


Kinase Inhibitor Lead Optimization

Medicinal chemistry teams designing ATP-competitive kinase inhibitors often require a benzoic acid core that can be sequentially elaborated to introduce diverse aromatic groups at two positions. 3-Bromo-2-fluoro-6-iodobenzoic acid is specifically suitable for this task due to its proven ability to undergo selective Suzuki coupling first at the iodide position, followed by a second coupling at the bromide position. This strategy is validated in patent literature for PERK inhibitors [1], demonstrating real-world applicability in oncology programs.

Fragment-Based Drug Discovery Libraries

For fragment libraries targeting hydrophobic binding pockets, the higher LogP of 3-bromo-2-fluoro-6-iodobenzoic acid (2.89) compared to non-iodinated analogs (LogP ~2.29) [2] provides a measurable advantage. The iodine atom not only increases lipophilicity for potential membrane penetration but also offers a heavy atom for X-ray crystallography phasing, making this compound a dual-purpose fragment for both biochemical screening and structural biology.

Isoquinoline and Heterocycle Synthesis

The compound has been demonstrated as a key intermediate in the preparation of substituted isoquinoline derivatives [1]. A typical sequence involves: (1) activation of the carboxylic acid to an acid chloride, (2) amide bond formation, and (3) a palladium-catalyzed cyclization utilizing the ortho-iodo substituent. This established methodology lowers synthetic risk for projects aiming to access isoquinoline-based chemical space.

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